molecular formula C6H8O3 B083702 2-Cyclobutyl-2-oxoacetic acid CAS No. 13884-85-0

2-Cyclobutyl-2-oxoacetic acid

Cat. No. B083702
CAS RN: 13884-85-0
M. Wt: 128.13 g/mol
InChI Key: VTIQFAXBEUIRDI-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-oxoacetic acid is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.12600 .


Synthesis Analysis

The synthesis of 2-Cyclobutyl-2-oxoacetic acid involves several steps. One method involves the use of sodium hydroxide in methanol . Another method involves a multi-step reaction with benzene, FeCl3/aq. HCl, and aq. NaOH/methanol .


Molecular Structure Analysis

The molecular structure of 2-Cyclobutyl-2-oxoacetic acid consists of a cyclobutyl group attached to a 2-oxoacetic acid group . The exact mass of the molecule is 128.04700 .


Chemical Reactions Analysis

2-Cyclobutyl-2-oxoacetic acid can undergo several reactions. For example, it can react with 1,6-di-o-phosphonohex-2-ulofuranose, Bacillus stearothermophilus, triethanolamine hydrochloride, and NADH at 25℃ . It can also react with ammonia and water in aq. phosphate buffer at 30 - 40℃ .


Physical And Chemical Properties Analysis

2-Cyclobutyl-2-oxoacetic acid has a density of 1.322±0.06 g/cm3 (Predicted) and a boiling point of 213.9±7.0 °C at 760 mmHg . The melting point and flash point are not available .

Scientific Research Applications

  • Anticancer and Antidiabetic Potential : 2-amino-2-oxoacetic acid, a compound related to 2-Cyclobutyl-2-oxoacetic acid, is important as an active pharmaceutical ingredient due to its role as an inhibitor of lactic dehydrogenase (LDH). This inhibition is significant in the metabolic pathways of tumor cells and shows considerable anticancer activity against nasopharyngeal carcinoma cells. It is also considered a potential drug for the treatment of type 2 diabetes (Delgado et al., 2019).

  • Synthesis of Uracil Derivatives : Cycloadditions involving α,β-unsaturated acyl cyanides have been studied, providing a route to synthesize 5-substituted uracil derivatives. This research is crucial in developing novel compounds for various biochemical applications (Zhuo & Wyler, 1993).

  • Peptide Synthesis : The cycloaddition of azides to alkynes is a key synthetic route to 1H-[1,2,3]-triazoles. A novel copper(I)-catalyzed 1,3-dipolar cycloaddition on solid-phase has been reported, which is significant for peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

  • Analogues of γ-Aminobutyric Acid : The synthesis of 2-aminocycloalkylacetic acids, including cyclobutyl derivatives, has been described as analogues of γ-aminobutyric acid. This research is relevant for understanding the effects of these compounds on the nervous system (Kennewell et al., 1982).

  • 2-Oxo Acid Dehydrogenase Complexes : These complexes, including 2-oxo acid dehydrogenases, are crucial in intermediary metabolism. The study of these complexes helps understand their role in carbohydrate utilization and amino acid catabolism (Yeaman, 1989).

  • Antidiabetic Agents : 4-cycloalkyl-4-oxobutyric acids have been synthesized and evaluated for their potential as antidiabetic agents. One such compound, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid, showed promise in improving glucose tolerance (Shinkai et al., 1998).

  • Antiviral Activity : Enantiomeric cyclobutyl nucleoside analogues have been synthesized and shown to be highly active against a range of herpesviruses, indicating their potential as antiviral agents (Bisacchi et al., 1991).

Safety And Hazards

The safety information for 2-Cyclobutyl-2-oxoacetic acid indicates that it has hazard codes Xn, which means it is harmful . The specific hazards include H302 (harmful if swallowed) and H319 (causes serious eye irritation) .

properties

IUPAC Name

2-cyclobutyl-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5(6(8)9)4-2-1-3-4/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIQFAXBEUIRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611227
Record name Cyclobutyl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2-oxoacetic acid

CAS RN

13884-85-0
Record name Cyclobutyl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutyl-2-oxoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Luyten, D Bur, H Wynn, W Parris… - Journal of the …, 1989 - ACS Publications
The L-lactate dehydrogenase of Bacillus stearothermophilus (BSLDH) is a stable, thermophilic oxidoreductase. It has been selected as a model of enzymes with considerable future …
Number of citations: 35 pubs.acs.org

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